1-(2-Chloro-3-fluorophenyl)cyclopropan-1-amine
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Overview
Description
1-(2-Chloro-3-fluorophenyl)cyclopropan-1-amine is a chemical compound with the molecular formula C9H9ClFN It is a cyclopropane derivative, characterized by the presence of a chloro and fluoro substituent on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chloro-3-fluorophenyl)cyclopropan-1-amine typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of 2-chloro-3-fluorobenzyl chloride with cyclopropylamine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the cyclopropane ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors to optimize reaction conditions and improve yield. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-(2-Chloro-3-fluorophenyl)cyclopropan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding cyclopropanone derivatives.
Reduction: Reduction reactions can convert the compound into cyclopropylamines with different substituents.
Substitution: Nucleophilic substitution reactions can replace the chloro or fluoro groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopropanone derivatives, while reduction can produce various cyclopropylamines.
Scientific Research Applications
1-(2-Chloro-3-fluorophenyl)cyclopropan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Industry: It may be used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(2-Chloro-3-fluorophenyl)cyclopropan-1-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For example, in medicinal chemistry, it may act as an inhibitor of certain enzymes, affecting metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-Chloro-2-fluorophenyl)cyclopropan-1-amine
- 1-(3-Chloro-4-fluorophenyl)cyclopropan-1-amine
- 1-(2-Fluorophenyl)cyclopropan-1-amine
Uniqueness
1-(2-Chloro-3-fluorophenyl)cyclopropan-1-amine is unique due to the specific positioning of the chloro and fluoro groups on the phenyl ring. This positioning can influence the compound’s reactivity and interaction with biological targets, making it distinct from other similar compounds.
Properties
Molecular Formula |
C9H9ClFN |
---|---|
Molecular Weight |
185.62 g/mol |
IUPAC Name |
1-(2-chloro-3-fluorophenyl)cyclopropan-1-amine |
InChI |
InChI=1S/C9H9ClFN/c10-8-6(9(12)4-5-9)2-1-3-7(8)11/h1-3H,4-5,12H2 |
InChI Key |
QHCSKWYFGAQHBB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C2=C(C(=CC=C2)F)Cl)N |
Origin of Product |
United States |
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